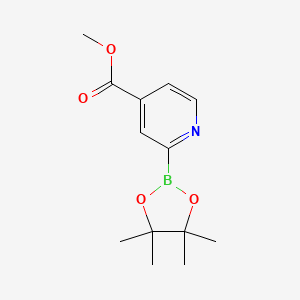

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinate

Description

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinate is a boronate ester featuring a pyridine core with a methyl ester group at the 4-position and a pinacol boronate moiety at the 2-position. This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures prevalent in pharmaceuticals and materials science. Its structural attributes, including the electron-deficient pyridine ring and sterically shielded boronate, enhance its reactivity and stability in catalytic processes .

Properties

CAS No. |

2096337-16-3 |

|---|---|

Molecular Formula |

C13H18BNO4 |

Molecular Weight |

263.10 g/mol |

IUPAC Name |

methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxylate |

InChI |

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-8-9(6-7-15-10)11(16)17-5/h6-8H,1-5H3 |

InChI Key |

WNMKZBPFNWOZJA-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxylic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester typically involves the reaction of 4-pyridinecarboxylic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxylic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or substituted alkene.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: DMF, THF, or ethanol.

Scientific Research Applications

4-Pyridinecarboxylic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.

Chemical Biology: Applied in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxylic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronic ester and the halide substrate by the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Variations

Physical and Spectroscopic Properties

- Melting Points: : 170–173°C (unsubstituted benzyl-phthalimide boronate) . : 102–104°C (chloro-substituted analog) .

NMR Data :

Biological Activity

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinate is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Molecular Characteristics

- Chemical Formula : C12H22BNO2

- Molecular Weight : 223.12 g/mol

- CAS Number : 454482-11-2

- InChIKey : SQMVRFXDBRYXFQ-UHFFFAOYSA-N

Structural Representation

The compound features a boron-containing dioxaborolane moiety attached to an isonicotinate framework. This unique structure is believed to contribute to its biological properties.

The biological activity of this compound has been explored primarily in the context of antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit activity against various bacterial strains. The incorporation of the dioxaborolane moiety may enhance membrane permeability and disrupt bacterial cell walls.

- Anticancer Potential : Research indicates that boron-containing compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by modifications to its structure. Variations in the isonicotinate portion and the dioxaborolane ring can significantly alter its biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Altering the alkyl groups on the dioxaborolane | Changes in lipophilicity and membrane penetration |

| Substituting different functional groups on isonicotinate | Variation in binding affinity to biological targets |

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, derivatives of boron compounds were tested against Escherichia coli and Staphylococcus aureus. This compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Activity

A research article highlighted the cytotoxic effects of various boron-containing compounds on human cancer cell lines. This compound demonstrated significant apoptosis induction in breast cancer cells via ROS generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.